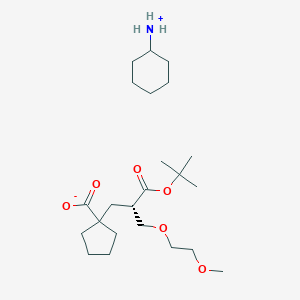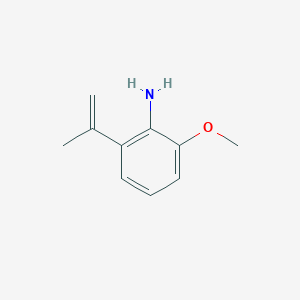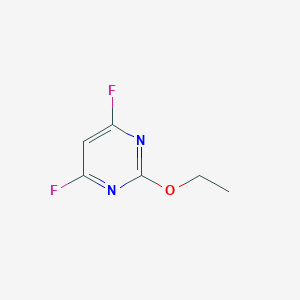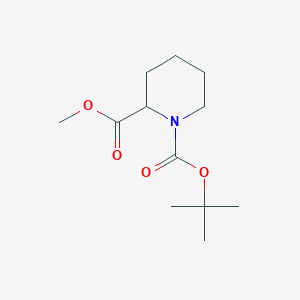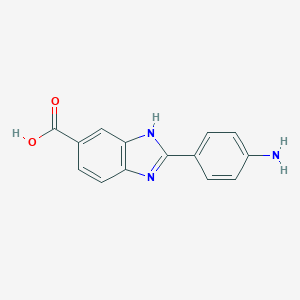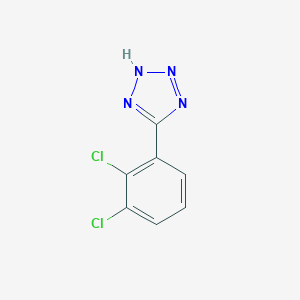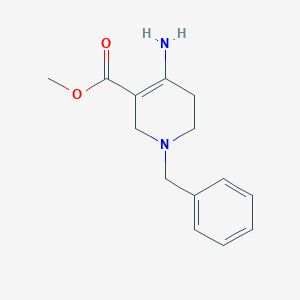
4-Hydroxy-1-propan-2-yl-4H-azepin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-1-propan-2-yl-4H-azepin-5-one, also known as valnoctamide, is a chemical compound that belongs to the class of azepine derivatives. It has been synthesized and studied for its potential pharmacological properties, particularly as an anticonvulsant and mood stabilizer. In
Wissenschaftliche Forschungsanwendungen
Valnoctamide has been studied for its potential pharmacological properties, particularly as an anticonvulsant and mood stabilizer. It has been shown to have similar efficacy as valproic acid, a commonly used anticonvulsant and mood stabilizer, in animal models of epilepsy and bipolar disorder. Valnoctamide has also been studied for its potential neuroprotective effects in models of traumatic brain injury and ischemic stroke.
Wirkmechanismus
The exact mechanism of action of 4-Hydroxy-1-propan-2-yl-4H-azepin-5-one is not fully understood, but it is believed to involve modulation of GABAergic neurotransmission. Valnoctamide has been shown to increase the synthesis and release of GABA, a neurotransmitter that inhibits neuronal activity. This may contribute to its anticonvulsant and mood stabilizing effects.
Biochemical and Physiological Effects
Valnoctamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of genes involved in GABA synthesis and transport, as well as neurotrophic factors that promote neuronal survival and growth. Valnoctamide has also been shown to decrease the expression of genes involved in inflammation and oxidative stress, suggesting potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Valnoctamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a viable candidate for further research and development. It has also been shown to have similar efficacy as valproic acid, a commonly used anticonvulsant and mood stabilizer, in animal models of epilepsy and bipolar disorder. However, there are also limitations to using 4-Hydroxy-1-propan-2-yl-4H-azepin-5-one in lab experiments. Its exact mechanism of action is not fully understood, and more research is needed to fully elucidate its pharmacological properties.
Zukünftige Richtungen
There are several potential future directions for research on 4-Hydroxy-1-propan-2-yl-4H-azepin-5-one. One area of interest is its potential neuroprotective effects in models of traumatic brain injury and ischemic stroke. Further research is needed to determine the optimal dose and timing of this compound administration for these indications. Another area of interest is its potential as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additional research is needed to determine the efficacy and safety of this compound in these indications. Overall, this compound is a promising compound with a wide range of potential applications in neuroscience research and drug development.
Synthesemethoden
The synthesis of 4-Hydroxy-1-propan-2-yl-4H-azepin-5-one involves the reaction of valeric acid with phosgene and ammonia to form 4-chloro-3-oxobutanamide. This intermediate is then reacted with 1,2-propanediol to yield this compound. The synthesis of this compound has been optimized for high yields and purity, making it a viable candidate for further research and development.
Eigenschaften
CAS-Nummer |
162712-65-4 |
|---|---|
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.2 g/mol |
IUPAC-Name |
4-hydroxy-1-propan-2-yl-4H-azepin-5-one |
InChI |
InChI=1S/C9H13NO2/c1-7(2)10-5-3-8(11)9(12)4-6-10/h3-8,11H,1-2H3 |
InChI-Schlüssel |
FLIAVHCDYDVSOK-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=CC(C(=O)C=C1)O |
Kanonische SMILES |
CC(C)N1C=CC(C(=O)C=C1)O |
Synonyme |
4H-Azepin-4-one,1,5-dihydro-5-hydroxy-1-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




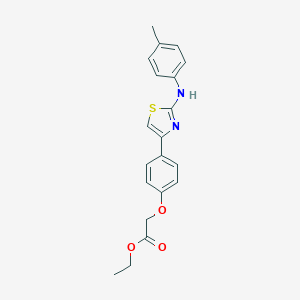

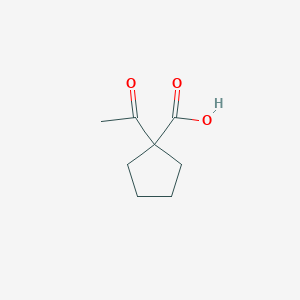
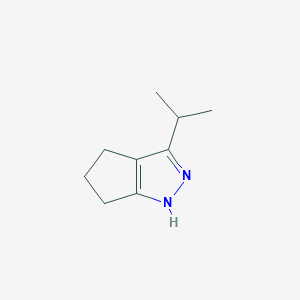
![4-([2,2':6',2''-Terpyridin]-4'-yl)aniline](/img/structure/B62703.png)
